N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and a thioacetamide side chain. The 2,4-dimethylphenyl substituent on the acetamide group distinguishes it from structurally analogous compounds. This scaffold is of interest in medicinal chemistry due to the thiazolo[4,5-d]pyrimidine moiety’s prevalence in kinase inhibitors and its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-12-5-6-14(13(2)9-12)22-15(25)10-26-18-16-17(20-11-21-18)23-19(27-16)24-7-3-4-8-24/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOVJQHUGUZHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazolo[4,5-d]pyrimidine core linked to a pyrrolidine moiety and a dimethylphenyl group. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Interaction : It may interact with various receptors, influencing their activity and downstream signaling cascades. This interaction can affect processes such as inflammation and cell survival .
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cell lines through CDK inhibition. Preclinical models have shown promising results in reducing tumor growth .
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups. The mechanism was linked to the downregulation of CDK activity, leading to cell cycle arrest at the G1 phase .
- Antimicrobial Activity Assessment : In a series of antimicrobial assays, the compound was tested against multiple bacterial strains. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics like chloramphenicol .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit promising anticancer properties. These compounds may inhibit specific protein kinases involved in cell proliferation and survival pathways. For instance, studies have shown that thiazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuropharmacological Effects
The pyrrolidinyl component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety .
Antimicrobial Activity
Preliminary studies suggest that thiazole-containing compounds can exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals investigated a series of thiazole derivatives for their ability to inhibit CDK4/6 activity in cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in vitro, suggesting potential for development as anticancer agents .
Case Study 2: Neuropharmacological Effects
In a pharmacological study focusing on thiazole derivatives, researchers found that compounds with similar structures to this compound exhibited significant anxiolytic effects in animal models. This highlights the potential for these compounds in treating anxiety disorders through modulation of neurotransmitter systems .
Case Study 3: Antimicrobial Screening
Research conducted on various thiazole derivatives indicated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), showing that modifications in the aromatic rings could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with derivatives bearing variations in the acetamide’s aryl group or the thiazolo-pyrimidine core. Key analogues include:
Key Observations :
- The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate lipophilicity, whereas the 4-(trifluoromethyl)phenyl analogue () exhibits higher electronegativity and metabolic resistance due to the CF₃ group .
- The 4-fluorophenyl derivative () demonstrates how halogenation can enhance binding affinity via halogen bonding, though its fused epithiopyrrolo[3,4-c]pyridine core introduces conformational rigidity absent in the target compound .
Physicochemical Properties
The 2,4-dimethylphenyl group in the target compound likely reduces crystallinity compared to the high-melting N-(4-fluorophenyl) derivative ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
